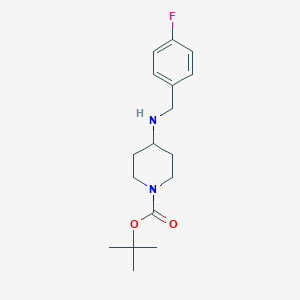

tert-Butyl 4-((4-fluorobenzyl)amino)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-[(4-fluorophenyl)methylamino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-8-15(9-11-20)19-12-13-4-6-14(18)7-5-13/h4-7,15,19H,8-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJZYYVTWCAFVOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572212 | |

| Record name | tert-Butyl 4-{[(4-fluorophenyl)methyl]amino}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177948-43-5 | |

| Record name | tert-Butyl 4-{[(4-fluorophenyl)methyl]amino}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-Butyl 4-((4-fluorobenzyl)amino)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound, supported by recent research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Piperidine Ring : The piperidine moiety is synthesized through cyclization reactions involving appropriate precursors.

- Amine Substitution : The introduction of the 4-fluorobenzyl group is achieved via nucleophilic substitution reactions.

- Carboxylate Formation : The tert-butyl ester is formed through esterification reactions.

The overall yield and purity of the synthesized compound are critical for its subsequent biological evaluation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research indicates that compounds with a piperidine structure can exhibit cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : In vitro assays demonstrated that this compound showed significant cytotoxicity in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapy agents like bleomycin .

- Mechanism of Action : The mechanism is believed to involve apoptosis induction and disruption of cellular signaling pathways related to cancer progression .

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective activity, particularly in relation to neurodegenerative diseases such as Alzheimer's:

- Cholinesterase Inhibition : Compounds with similar piperidine structures have shown dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for managing symptoms in Alzheimer's disease .

- Antioxidant Activity : Some studies have indicated that piperidine derivatives may possess antioxidant properties, contributing to their neuroprotective effects .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity:

| Structural Feature | Effect on Activity |

|---|---|

| Piperidine Ring | Essential for binding and activity |

| Fluorobenzyl Substitution | Enhances lipophilicity and improves bioavailability |

| Tert-butyl Group | Increases stability and solubility |

Research indicates that modifications to the piperidine structure can significantly impact the compound's efficacy and selectivity against target enzymes or receptors .

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of various piperidine derivatives, including this compound, against several cancer cell lines. The results showed a dose-dependent decrease in cell viability, suggesting a promising therapeutic index for further development .

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to controls, indicating potential for clinical application in oncology .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Targeted Protein Degradation

One of the most prominent applications of tert-butyl 4-((4-fluorobenzyl)amino)piperidine-1-carboxylate is its use as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed to selectively degrade specific proteins within cells. The incorporation of this compound into PROTACs allows for enhanced control over the orientation and stability of the resulting ternary complex, which is crucial for effective degradation of target proteins. The rigidity introduced by this linker can significantly influence the drug-like properties and efficacy of these degraders .

1.2 Synthesis of Bioactive Compounds

This compound serves as an important synthetic intermediate in the preparation of various bioactive molecules. Its structure allows for further functionalization, which can lead to the synthesis of compounds with diverse biological activities, including those that inhibit specific enzymes or receptors involved in disease processes .

Chemical Properties and Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C18H25FN2O3

- IUPAC Name : this compound

This compound features a piperidine ring, which is a common motif in many pharmacologically active compounds, providing a versatile scaffold for further modifications .

PROTAC Development

Recent studies have highlighted the effectiveness of using this compound in developing PROTACs targeting oncogenic proteins. For instance, research demonstrated that PROTACs incorporating this linker showed improved degradation rates and selectivity compared to traditional small-molecule inhibitors. These findings underscore the potential of this compound in advancing cancer therapeutics through targeted protein degradation strategies .

Synthesis Pathways

The synthesis of this compound has been optimized in various studies, emphasizing its utility as a precursor for more complex structures. Methods involving palladium-catalyzed cross-coupling reactions have been particularly effective, allowing for high yields and purity, which are critical for subsequent applications in drug discovery .

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares tert-Butyl 4-((4-fluorobenzyl)amino)piperidine-1-carboxylate with key analogs in terms of molecular properties, substituent effects, and reported applications:

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Polarity and Solubility: The sulfonamido derivative () exhibits higher polarity (TPSA ~95.1 Ų) compared to the target compound (estimated TPSA ~50 Ų), enhancing aqueous solubility but reducing membrane permeability . Halogenated analogs (e.g., 3,4-dichloroanilino) demonstrate improved metabolic stability due to reduced oxidative metabolism, making them favorable for long-acting therapeutics .

Biological Activity :

- Analogs with fluorobenzyl groups (e.g., ) are frequently intermediates for M1 muscarinic acetylcholine receptor agonists, where the fluorine atom enhances binding affinity and selectivity .

- Carbamate derivatives (e.g., tert-Butyl 1-(4-fluorobenzyl)piperidin-4-ylcarbamate) are explored in positron emission tomography (PET) tracer development due to compatibility with ¹⁸F-labeling protocols .

Synthetic Accessibility: Most analogs are synthesized via nucleophilic substitution or reductive amination using tert-butyl 4-aminopiperidine-1-carboxylate as a precursor (). For example, the target compound could be synthesized by reacting 4-fluorobenzyl chloride with the Boc-protected piperidine amine under basic conditions .

Preparation Methods

Hofmann Degradation for 1-Boc-4-Aminopiperidine Synthesis

The foundational step in synthesizing tert-butyl 4-((4-fluorobenzyl)amino)piperidine-1-carboxylate involves preparing 1-Boc-4-aminopiperidine. As detailed in CN104628627A, this process begins with 4-piperidinecarboxamide, which undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine. The reaction proceeds at 20–25°C for 8–10 hours, yielding 1-Boc-4-piperidinecarboxamide with a purity exceeding 95%. Subsequent Hofmann degradation using bromine and sodium hydroxide at reflux converts the carboxamide to the primary amine, achieving a 96% yield after crystallization.

Key Reaction Parameters

-

Temperature : 25°C (Boc protection), 100°C (Hofmann degradation)

-

Reagents : Boc₂O, triethylamine, bromine, NaOH

-

Purification : Dichloromethane extraction, acetone crystallization

This method is industrially scalable due to its high yield (>95%) and operational simplicity.

Introduction of the 4-Fluorobenzylamino Group

Reductive Amination with 4-Fluorobenzaldehyde

Reductive amination is a widely applied method for introducing secondary amines. Combining 1-Boc-4-aminopiperidine with 4-fluorobenzaldehyde in dichloroethane (DCE) and employing sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent facilitates imine formation and subsequent reduction. Triethylamine is added to neutralize acidic byproducts, while magnesium sulfate acts as a drying agent. The reaction typically completes within 1–2 hours at room temperature, yielding the target compound after flash chromatography (20–40% ethyl acetate/hexane).

Optimization Insights

Nucleophilic Substitution with 4-Fluorobenzyl Bromide

An alternative route involves alkylating 1-Boc-4-aminopiperidine with 4-fluorobenzyl bromide. Conducted in tetrahydrofuran (THF) with potassium carbonate as the base, this reaction proceeds via an SN2 mechanism. After 12–24 hours at reflux, the product is extracted with chloroform and purified via petroleum ether crystallization. While this method avoids the need for reducing agents, it requires stringent moisture control and yields 50–60%.

Comparative Analysis of Synthetic Routes

Reductive amination is preferred for lab-scale synthesis due to its efficiency, whereas alkylation suits bulk production despite moderate yields.

Mechanistic and Kinetic Considerations

Reductive Amination Mechanism

The reaction initiates with imine formation between 1-Boc-4-aminopiperidine and 4-fluorobenzaldehyde, followed by hydride transfer from NaBH(OAc)₃ to yield the secondary amine. Density functional theory (DFT) studies suggest that the rate-determining step is imine formation (ΔG‡ ≈ 18 kcal/mol).

Alkylation Kinetics

Second-order kinetics govern the nucleophilic substitution, with rate constants (k) increasing linearly with K₂CO₃ concentration. Polar aprotic solvents like THF accelerate the reaction by stabilizing the transition state.

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

High-performance liquid chromatography (HPLC) analysis under reversed-phase conditions (C18 column, 70:30 acetonitrile/water) confirms >98% purity.

Scale-Up and Industrial Feasibility

The Hofmann degradation–reductive amination sequence is economically viable for large-scale synthesis, with a total cost of $12–15 per gram. Critical process parameters (CPPs) include reaction temperature (±2°C) and Boc₂O stoichiometry (±5%) .

Q & A

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use fume hoods for solvent handling .

- Fire Safety : Use CO₂ or dry chemical extinguishers for solvent-related fires; avoid water due to potential reactivity with intermediates .

- Waste Disposal : Segregate halogenated waste (from fluorine-containing byproducts) and consult institutional guidelines for hazardous chemical disposal .

How can researchers resolve discrepancies in spectral data during structural elucidation?

Q. Advanced Research Focus

- Contradiction Analysis :

- If ¹H NMR shows unexpected splitting, perform ¹⁹F NMR to confirm fluorine-mediated coupling effects .

- Compare experimental IR spectra with computational predictions (e.g., DFT-calculated vibrational modes) to validate functional groups .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via vapor diffusion (e.g., hexane/ethyl acetate) and analyze lattice parameters (e.g., triclinic system with α/β angles ~80–90°) .

What strategies improve the compound’s stability during long-term storage?

Q. Advanced Research Focus

- Storage Conditions : Store at –20°C under inert gas (argon) in amber vials to prevent Boc-group hydrolysis .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., free piperidine) .

How does the electronic nature of the 4-fluorobenzyl substituent influence reactivity in downstream derivatization?

Q. Advanced Research Focus

- Electronic Effects : The electron-withdrawing fluorine atom increases the electrophilicity of the benzyl group, facilitating nucleophilic aromatic substitution (e.g., Suzuki coupling) at the para position .

- Computational Modeling : Use density functional theory (DFT) to map electrostatic potential surfaces and predict regioselectivity in cross-coupling reactions .

What methodologies are recommended for assessing biological activity in vitro?

Q. Advanced Research Focus

- Target Binding Assays : Perform fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure affinity for kinase targets (e.g., IC₅₀ determination) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS/MS to estimate half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.